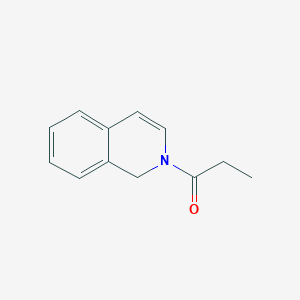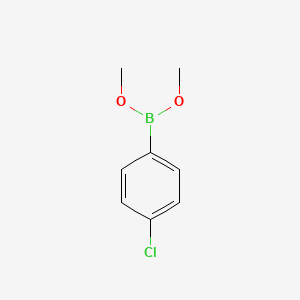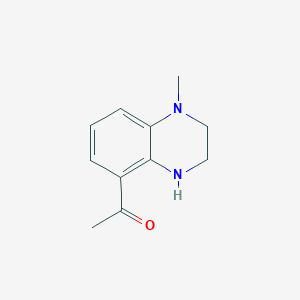![molecular formula C9H9N3O2 B15070749 1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one CAS No. 76006-19-4](/img/structure/B15070749.png)
1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure The methoxy group at the 7-position and the ethanone moiety at the 1-position further define its chemical structure
Vorbereitungsmethoden
The synthesis of 1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole and pyridine precursors.
Cyclization: The pyrazole and pyridine rings are fused through a cyclization reaction. This can be achieved using various cyclization agents and conditions.
Functionalization: The methoxy group is introduced at the 7-position, and the ethanone moiety is added at the 1-position through appropriate functionalization reactions.
Industrial production methods may involve optimizing these steps for scalability and cost-effectiveness. This includes the use of high-yielding reagents, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the ethanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the ethanone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Biological Studies: Researchers investigate its effects on cellular pathways and its potential as an inhibitor or activator of specific enzymes or receptors.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules, serving as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target being studied .
Vergleich Mit ähnlichen Verbindungen
1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the fused rings and substituents.
1H-Pyrazolo[4,3-c]pyridines: These compounds also share a similar core structure but have different functional groups and substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and versatile chemical properties make it a valuable tool in medicinal chemistry, biological research, and industrial applications. Further studies on its synthesis, reactions, and mechanisms of action will continue to uncover its full potential.
Eigenschaften
CAS-Nummer |
76006-19-4 |
|---|---|
Molekularformel |
C9H9N3O2 |
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
1-(7-methoxypyrazolo[3,4-c]pyridin-1-yl)ethanone |
InChI |
InChI=1S/C9H9N3O2/c1-6(13)12-8-7(5-11-12)3-4-10-9(8)14-2/h3-5H,1-2H3 |
InChI-Schlüssel |
JRIVZMPHOYYQPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=C(C=CN=C2OC)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


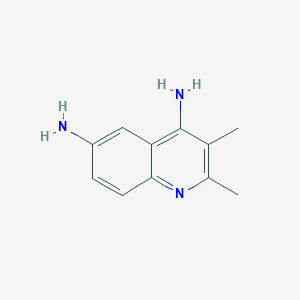
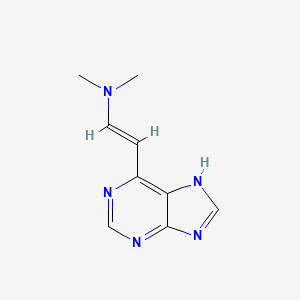
![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
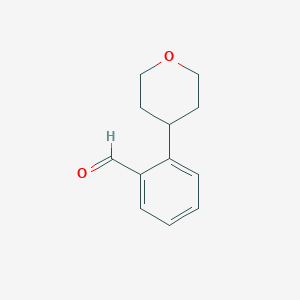


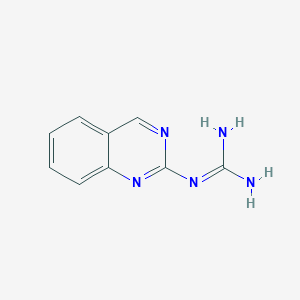
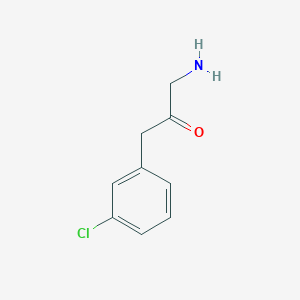
![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)
